molecular formula C9H20N2O2 B3385972 1-[2-(2-Methoxyethoxy)ethyl]piperazine CAS No. 68465-66-7

1-[2-(2-Methoxyethoxy)ethyl]piperazine

Cat. No.: B3385972
CAS No.: 68465-66-7
M. Wt: 188.27 g/mol
InChI Key: LQVJNGKUEHBOAN-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine (B1678402) Derivatives in Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the field of synthetic and medicinal chemistry. researchgate.net It is one of the most frequently utilized nitrogen heterocycles in drug discovery, valued for its unique structural and physicochemical properties. nih.govresearchgate.net The two nitrogen atoms provide sites for hydrogen bonding, which can be crucial for interactions with biological targets like receptors and enzymes. nbinno.commdpi.com This structural feature also improves the pharmacological and pharmacokinetic profiles of drug candidates, often increasing water solubility and bioavailability. researchgate.netmdpi.com

Piperazine derivatives are recognized for their structural versatility, serving as versatile scaffolds that allow for extensive chemical modification. researchgate.net Synthetic chemists can readily introduce a wide array of substituents onto one or both nitrogen atoms, enabling the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic characteristics. researchgate.netnih.gov This adaptability makes the piperazine moiety a key component in lead optimization strategies during drug development. researchgate.net Consequently, piperazine derivatives are integral to a vast number of pharmaceuticals with a broad spectrum of biological activities, including anticancer, antipsychotic, antibacterial, and antiviral properties. researchgate.netmdpi.com

Role of Polyether Moieties in Chemical Scaffolds

Polyethers are a class of polymers characterized by ether linkages in their main chain. youtube.com In the design of chemical scaffolds, particularly for biological applications, the incorporation of polyether moieties, such as polyethylene glycol (PEG), is a widely employed strategy. mdpi.com These groups are known for their flexibility and resistance to hydrolysis. youtube.com A primary function of appending polyether chains to a molecule is to enhance aqueous solubility, a critical factor for compounds intended for use in biological systems. mdpi.com

Rationale for Investigating 1-[2-(2-Methoxyethoxy)ethyl]piperazine

The specific rationale for investigating this compound in academic research stems from its identity as a functionalized building block that combines the advantageous properties of both the piperazine core and a short polyether chain. The compound is primarily available as a research chemical or for custom synthesis, indicating its role as an intermediate in more complex synthetic pathways. biosynth.com

Its structure is closely related to 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP), a well-documented intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Quetiapine. google.commallakchemicals.com The investigation into the methoxy-terminated analogue, this compound, can be rationalized by several factors:

Modified Physicochemical Properties: The replacement of the terminal hydroxyl (-OH) group in HEEP with a methoxy (B1213986) (-OCH3) group alters the molecule's polarity, lipophilicity, and hydrogen bonding capability. This modification can be strategic for tuning the solubility and permeability of downstream products.

Blocked Reactive Site: The hydroxyl group is a reactive site for further chemical transformations. By "capping" this position with a methyl group, chemists can prevent unwanted side reactions during subsequent synthetic steps, thereby directing the synthesis towards a specific desired product.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry research, systematically modifying a lead compound's structure is essential for understanding its SAR. Synthesizing analogues using this compound instead of HEEP allows researchers to probe the importance of the terminal hydroxyl group for biological activity.

Overview of Research Domains Applicable to the Compound

Given its molecular architecture, this compound is applicable to several key research domains. The primary field is pharmaceutical and medicinal chemistry , where it serves as a versatile intermediate for the synthesis of new chemical entities. chemimpex.com Its piperazine core makes it a candidate for developing agents targeting the central nervous system, while the polyether tail can enhance pharmacokinetic properties. researchgate.netchemimpex.com

Another relevant domain is polymer chemistry . The compound can act as a functional monomer or a modifying agent in the production of specialty polymers. chemimpex.com The piperazine nitrogen can be incorporated into a polymer backbone or used as an initiation site for polymerization, while the ether chain can impart flexibility and solubility to the final material. chemimpex.com This could be relevant in the development of materials for coatings, adhesives, or biomaterials. nih.govchemimpex.com

Finally, in the broader field of organic synthesis , this compound represents a useful tool for constructing more complex molecular architectures. Its bifunctional nature—a reactive secondary amine within the piperazine ring and the polyether chain—allows for its incorporation into a wide range of target molecules.

Compound Data

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68465-66-7
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-12-8-9-13-7-6-11-4-2-10-3-5-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJNGKUEHBOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 2 Methoxyethoxy Ethyl Piperazine and Its Analogs

Established Synthetic Routes to the Piperazine (B1678402) Core

The piperazine ring is a prevalent scaffold in biologically active molecules, leading to the development of numerous synthetic strategies for its construction. nih.govnih.gov These routes can be generally classified into two primary approaches: the modification of piperazine itself through alkylation and the de novo construction of the ring through cyclization reactions.

Alkylation Reactions Utilizing Piperazine

Direct N-alkylation of piperazine is a straightforward method for introducing substituents onto the nitrogen atoms. wikipedia.org This approach is a form of nucleophilic substitution where the nitrogen atom of piperazine acts as the nucleophile. However, a significant challenge in this method is controlling the degree of alkylation. Since piperazine has two secondary amine groups, the reaction can lead to a mixture of mono-alkylated, di-alkylated products, and unreacted starting material. researchgate.net

To achieve selective mono-alkylation, several strategies are employed:

Use of a large excess of piperazine: Employing piperazine in significant excess shifts the reaction equilibrium towards the formation of the mono-substituted product.

Protection-deprotection strategy: One of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by the removal of the protecting group to yield the mono-alkylated piperazine. researchgate.net

Flow chemistry: Continuous flow reactors can be used to precisely control stoichiometry and reaction time, favoring mono-alkylation. researchgate.net

Reductive amination is another key method for producing N-alkyl piperazine analogs. nih.gov This process involves the reaction of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding alkylated amine.

Ring-Closure Strategies

Ring-closure, or cyclization, reactions offer a versatile approach to constructing the piperazine core, often allowing for the introduction of substituents at specific positions on the carbon backbone. nih.gov These methods typically involve the formation of two carbon-nitrogen bonds to create the six-membered ring.

Common ring-closure strategies include:

Reaction of 1,2-diamines with 1,2-dielectrophiles: A classic approach involves reacting a 1,2-diamine, such as ethylenediamine, with a compound containing two electrophilic centers, like a 1,2-dihalide or an epoxide. For instance, the reaction of an aniline precursor with bis(2-chloroethyl)amine can form an N-arylpiperazine. nih.gov

Reductive cyclization of dioximes: A newer method involves the double Michael addition of a primary amine to nitrosoalkenes to form a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

Palladium-catalyzed cyclizations: Transition metal catalysis, particularly with palladium, enables various cyclization reactions. One such method is the Wacker-type aerobic oxidative cyclization of alkenes containing two amine functionalities. organic-chemistry.org Another approach involves a modular synthesis where a propargyl unit is coupled with a diamine component. nih.govorganic-chemistry.org

Dimerization of aziridines: Certain strategies employ the [3+3]-type dimerization of aziridines to construct the six-membered piperazine ring. mdpi.com

Cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO): The bicyclic structure of DABCO can be cleaved through reactions with various nucleophiles at high temperatures to yield piperazine derivatives. rsc.org

The following table summarizes some modern ring-closure strategies for piperazine synthesis.

MethodKey ReactantsCatalyst/ReagentKey Features
Reductive CyclizationPrimary amine, NitrosoalkenesCatalytic HydrogenationAllows for conversion of a primary amino group into a piperazine ring. mdpi.com
Palladium-Catalyzed CyclizationDiamine, Propargyl unitPalladium catalystModular synthesis with high regio- and stereochemical control. organic-chemistry.org
Photoredox AnnulationGlycine-based diamine, AldehydesIridium-based photoredox catalystMild conditions, suitable for 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.org
DABCO Ring OpeningDABCO, Nucleophiles (e.g., phenols, thiophenols)High temperatureConverts the bicyclic DABCO structure into a monosubstituted piperazine. rsc.org

Introduction of the 2-(2-Methoxyethoxy)ethyl Side Chain

Once the piperazine core is available, the 2-(2-methoxyethoxy)ethyl group can be introduced onto one of the nitrogen atoms. This is typically achieved through nucleophilic substitution or ring-opening reactions where the piperazine nitrogen attacks an electrophilic precursor of the side chain.

Strategies Employing Ethylene (B1197577) Glycol Derivatives

Ethylene glycol and its derivatives can serve as precursors for the piperazine ring or for side chains attached to it. One industrial process for piperazine synthesis involves reacting an alkylene diamine with an alkylene glycol at elevated temperature and pressure in the presence of hydrogen and a hydrogenation catalyst. google.com Another patented method describes a one-step synthesis of piperazine directly from ethylene glycol via amination over a metal composite oxide catalyst. google.com

For the synthesis of N-substituted piperazines, diethanolamine has been used as a starting material. A patented process describes a three-step route involving halogen replacement, acylation, and cyclization to prepare the related compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine. google.com While not directly producing the methoxy-terminated side chain, this highlights the utility of glycol-like structures in building both the ring and complex side chains.

Use of Halogenated Ether Precursors

A common and direct method for installing the 2-(2-methoxyethoxy)ethyl side chain is the N-alkylation of piperazine with a suitable halogenated ether precursor, such as 1-(2-chloroethoxy)-2-methoxyethane or 1-(2-bromoethoxy)-2-methoxyethane. This reaction is a standard nucleophilic substitution.

This approach is analogous to the well-documented synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a key intermediate for several pharmaceuticals. In that synthesis, piperazine (often as the monohydrochloride salt) is reacted with 2-(2-chloroethoxy)ethanol. google.comgoogle.com The reaction conditions are crucial for optimizing yield and minimizing the formation of the di-substituted byproduct.

The table below outlines typical conditions for the related synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine from a halogenated precursor, which can be adapted for the synthesis of the target compound.

Piperazine FormHalogenated PrecursorSolventTemperature (°C)Reaction Time (h)Molar Yield (%)Reference
Monohydrochloride2-(2-chloroethoxy)ethanolWater786.575.6 google.com
Monohydrochloride2-(2-chloroethoxy)ethanolMethanol805.576.9 google.com
Monohydrochloride2-(2-chloroethoxy)ethanolIsopropanol120872.1 google.com
Monohydrochloride2-(2-chloroethoxy)ethanolEthanol40270.3 google.com

Data adapted from patents for the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Reaction with Epoxides and Electrophilic Reagents

The ring-opening of epoxides by amines is a highly efficient method for forming β-amino alcohols. acs.orgacs.org This strategy can be applied to introduce the desired side chain onto the piperazine nucleus. In this scenario, piperazine would act as the nucleophile, attacking an epoxide precursor such as 2-(2-methoxyethyl)oxirane.

The reaction is often catalyzed by Lewis acids, such as aluminum triflate (Al(OTf)₃), which activates the epoxide ring towards nucleophilic attack. acs.orgnih.govafricaresearchconnects.com This method is advantageous due to its high atom economy, as the entire epoxide molecule is incorporated into the product. acs.org The reaction involves the formation of a new carbon-nitrogen bond and a hydroxyl group, which would then need to be capped (e.g., methylated) in a subsequent step if the starting epoxide did not already contain the terminal methoxy (B1213986) group. An alternative would be to react N-(2-hydroxyethyl)piperazine with an appropriate electrophile to build the rest of the side chain. nih.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is a critical step in maximizing the yield and purity of 1-[2-(2-methoxyethoxy)ethyl]piperazine. This involves a systematic approach to adjusting various parameters that influence the reaction's kinetics and equilibrium.

The choice of solvent is pivotal in the synthesis of piperazine derivatives. Both polar and non-polar solvents can be employed, with the selection depending on the specific reactants and reaction mechanism. google.com Polar solvents such as methanol, ethanol, and isopropanol are commonly used. google.com Non-polar solvents like dichloromethane, chloroform, toluene, and hexane (B92381) have also been utilized. google.com The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates and the solubility of intermediates and byproducts, which in turn affects the ease of product isolation. For instance, in related syntheses, the use of acetone as a solvent with potassium carbonate as a base has been shown to improve yields by mitigating nucleophilic substitution with the solvent itself.

Stoichiometry, the molar ratio of reactants, is a key factor in controlling selectivity, particularly in preventing the formation of disubstituted byproducts. A common strategy to achieve monosubstitution on the piperazine ring is to use piperazine monohydrochloride as a starting material. google.comgoogle.com This protects one of the nitrogen atoms, directing the alkylation to the free secondary amine. google.com Patents describing the synthesis of the analogous 1-[2-(2-hydroxyethoxy)ethyl]piperazine specify an optimal molar ratio of piperazine monohydrochloride to the alkylating agent, 2-(2-chloroethoxy)ethanol, of approximately 1.8-2.2 to 1. google.com This slight excess of the piperazine salt helps to drive the reaction to completion while minimizing the chance of the alkylating agent reacting with the product.

Table 1: Solvent and Stoichiometric Conditions in Analogous Piperazine Synthesis google.com

ParameterConditionPurpose
Solvent Type Polar (e.g., Methanol, Ethanol) or Non-polar (e.g., Dichloromethane, Toluene)To dissolve reactants and influence reaction kinetics.
Solvent Amount 1.2-2.4 times the weight of the alkylating agentTo ensure proper mixing and reaction medium.
Molar Ratio Piperazine monohydrochloride : Alkylating Agent ≈ (1.8-2.2) : 1To promote monosubstitution and prevent dialkylation.

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. The reaction temperature directly influences the rate of reaction; higher temperatures generally lead to faster reaction times. However, excessively high temperatures can also promote the formation of undesirable byproducts. For the synthesis of similar piperazine derivatives, reaction temperatures are typically maintained in the range of 40-120°C. google.com An optimal temperature, for example around 80°C, is often chosen as a compromise between reaction rate and selectivity. google.com

The reaction time is the duration required for the reaction to proceed to a satisfactory level of completion. This is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times for analogous syntheses are reported to be in the range of 2 to 8 hours, with a duration of around 5.5 hours often being optimal when other parameters are controlled. google.com Extending the reaction time beyond the optimum may not increase the yield and could lead to product degradation or the formation of more impurities.

Table 2: Optimized Temperature and Time in an Analogous Synthesis google.com

ParameterOptimal RangePreferred ValueRationale
Temperature 40-120 °C80 °CBalances reaction rate with minimization of side products.
Reaction Time 2-8 hours5.5 hoursEnsures high conversion of starting material without significant product degradation.

The choice of catalysts and reagents can significantly impact the selectivity and efficiency of the synthesis. In many cases, the reaction proceeds via nucleophilic substitution, where a base is required to neutralize the acid formed during the reaction. The use of a base like potassium carbonate is a common practice.

To enhance selectivity for the monosubstituted product, a key strategy involves the in situ formation of piperazine monohydrochloride from piperazine and piperazine dihydrochloride. google.commdpi.com This approach effectively blocks one of the reactive sites on the piperazine ring, thereby preventing the formation of 1,4-disubstituted impurities which are often difficult to separate from the desired product. google.comresearchgate.net This method has been shown to increase the purity of the crude product to over 98%. google.com

For more fundamental syntheses of the piperazine ring itself, various catalysts are employed. These include metal catalysts like Raney cobalt or copper-nickel combinations, often used in reductive amination or cyclization reactions. chemicalbook.comresearchgate.net While not directly used for the final alkylation step to form this compound, the purity and nature of the initial piperazine scaffold, as determined by its catalytic synthesis, can influence subsequent reactions.

Purification Techniques for Synthesized Intermediates and Final Products

Achieving high purity is essential, and this often requires a multi-step purification process to remove unreacted starting materials, catalysts, and side products like disubstituted piperazine derivatives.

Following the synthesis, initial workup often involves filtration to remove solid byproducts, such as piperazine dihydrochloride, which can be recovered and reused. google.com The filtrate, containing the crude product, is then concentrated by evaporating the solvent.

Vacuum distillation (or rectification under reduced pressure) is a critical and highly effective method for purifying the final product. google.com This technique is particularly useful for separating the high-boiling point this compound from less volatile impurities and residual starting materials. researchgate.net Patented procedures for the analogous hydroxy compound detail collecting the pure fraction at specific temperatures and pressures, for instance, at 120-160°C under a vacuum of 10-20 mmHg. google.comgoogle.com Double distillation may be employed if higher purity is required. researchgate.net

Recrystallization is another powerful purification technique, often used for solid intermediates or if the final product can be converted into a stable, crystalline salt. mdpi.comresearchgate.net The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective recrystallization. For piperazine derivatives, which are basic, forming a salt with an acid (e.g., hydrochloride) and recrystallizing it from a solvent like isopropanol or ether is a common strategy to achieve high purity. researchgate.net

Chromatography is a versatile tool used for both the analysis and purification of piperazine derivatives.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. tandfonline.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable solvent system, one can separate the starting materials, product, and byproducts, visualizing them under UV light or with a staining agent. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both quantitative analysis and preparative purification. researchgate.netjocpr.com Reversed-phase chromatography using a C18 column is a common setup for analyzing piperazine derivatives. unodc.org The selection of the mobile phase, often a mixture of acetonitrile, methanol, and water with additives like diethylamine, is optimized to achieve good separation between the target compound and its impurities. jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for identifying and quantifying volatile compounds. researchgate.net It is frequently employed to determine the purity of piperazine derivatives and to identify the structure of any byproducts based on their mass spectra. researchgate.net

Chemical Reactivity and Advanced Derivatization Studies

Transformations Involving the Methoxyethoxyethyl Side Chain

The methoxyethoxyethyl side chain is generally less reactive than the piperazine (B1678402) ring. Its primary point of reactivity is the ether C-O bonds.

Ether bonds are known for their general lack of reactivity, which is why ethers are often used as solvents. masterorganicchemistry.com However, they can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway. libretexts.org

For the primary ether linkages in the methoxyethoxyethyl side chain, the cleavage would likely follow an Sₙ2 mechanism. masterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com A nucleophilic halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms, displacing the alcohol and breaking the C-O bond. libretexts.org Given the two ether linkages in the side chain, prolonged reaction with excess acid could potentially cleave both, leading to a mixture of diol and dihalide products. Cleavage of aryl alkyl ethers typically yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ1 or Sₙ2 attack. khanacademy.org

Table 4: Potential Ether Cleavage Products

Reagent Potential Products Mechanism
Excess HBr or HI 1-(2-Hydroxyethyl)piperazine, Bromoethane, 1,2-Dibromoethane, Ethylene (B1197577) glycol Sₙ2

This table represents potential products based on the general principles of ether cleavage. The exact product distribution would depend on specific reaction conditions.

Terminal Methoxy (B1213986) Group Modification

The terminal methoxy group (–OCH₃) on the ethylene glycol ether chain represents a site for potential chemical modification, although it is generally considered to be chemically robust. Cleavage of the methyl C-O bond to reveal a terminal hydroxyl group is the most common transformation. This reaction typically requires harsh conditions, such as strong proton acids or Lewis acids.

Common reagents used for the demethylation of aryl methyl ethers, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), can also be applied to aliphatic methyl ethers, though reaction conditions may need optimization to avoid cleavage of other ether linkages within the ethylene glycol chain. The resulting terminal hydroxyl group provides a reactive handle for subsequent functionalization, such as esterification or conversion to an alkyl halide. The analogous compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is the direct product of this demethylation. nih.govsigmaaldrich.com

Functionalization of the Ethylene Glycol Ether Chain

Direct functionalization of the ethylene glycol ether backbone of 1-[2-(2-Methoxyethoxy)ethyl]piperazine is challenging due to the general inertness of the aliphatic ether C-O bonds. Most strategies for introducing functionality along a poly(ethylene glycol) (PEG) chain rely on the copolymerization of ethylene oxide with functionally-substituted epoxide monomers. uni-mainz.de

However, theoretical approaches to modifying the existing chain could involve radical-based reactions. For instance, radical abstraction of a hydrogen atom from one of the methylene (B1212753) carbons in the backbone could create a site for the introduction of a new functional group, although this approach often suffers from a lack of selectivity. A more controlled approach involves synthesizing analogues of the target compound using pre-functionalized building blocks. For example, using a protected diol-containing glycidyl (B131873) ether during the synthesis would allow for later deprotection and functionalization of the side chain. researchgate.net This method offers precise control over the location and type of functionality introduced. researchgate.net

Coordination Chemistry and Ligand Design

The unique structure of this compound, which combines a piperazine ring with a flexible, oxygen-rich side chain, makes it a highly versatile ligand in coordination chemistry.

Metal Complexation through Piperazine Nitrogens

The two nitrogen atoms of the piperazine ring are primary sites for metal coordination. Piperazine and its derivatives are well-known to form stable complexes with a wide range of transition metals and other metal ions. biointerfaceresearch.com The nitrogen atoms can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two or more metal centers to form coordination polymers or polynuclear complexes. ekb.eg In this compound, the unsubstituted secondary amine (N-H) and the tertiary amine (N-R) can both participate in coordination, leading to diverse structural possibilities. Studies on similar piperazine-based ligands have shown that both nitrogen atoms readily coordinate to metal ions like Zn(II), Cd(II), and Hg(II), resulting in various coordination geometries from tetrahedral to octahedral. ekb.egnih.gov

Chelation Potential of the Methoxyethoxyethyl Moiety

The methoxyethoxyethyl side chain possesses two ether oxygen atoms that can also act as donor sites for metal coordination. This flexible chain allows the ligand to wrap around a metal ion, leading to a multidentate chelation effect. This behavior is well-documented in analogous acyclic ligands like tris[2-(2-methoxyethoxy)ethyl]amine, which demonstrates a high affinity for f-block metals, binding through both the central nitrogen and the multiple ether oxygens. nih.govacs.org The combination of the "hard" oxygen donors and the "softer" nitrogen donors of the piperazine ring allows this compound to coordinate effectively with a variety of metal ions with different coordination preferences, potentially acting as a tridentate (N,N,O) or tetradentate (N,N,O,O) ligand.

Metal Ion Potential Coordination Sites Observed Geometry (in Analogues) Reference
Cu(II)Piperazine Nitrogens, Ether OxygensDistorted Octahedral ekb.eg
Ni(II)Piperazine Nitrogens, Ether OxygensDistorted Square Planar ekb.eg
Co(II)Piperazine Nitrogens, Ether OxygensDistorted Octahedral ekb.eg
Zn(II)Piperazine Nitrogens, Ether OxygensDistorted Tetrahedral ekb.eg
Cd(II)Piperazine Nitrogens, Ether OxygensDistorted Octahedral (Polymeric) nih.gov
Eu(II), Yb(II)Ether Oxygens, Amine NitrogenEight-coordinate (Biaugmented Trigonal Prism) nih.gov

Application as a Ligand in Catalysis

While direct catalytic applications of this compound are not extensively documented in the literature, its coordination chemistry suggests significant potential. The formation of stable metal complexes is a prerequisite for many catalytic processes. Ligands that can stabilize different oxidation states of a metal center and influence its steric and electronic environment are highly valuable. The flexible coordination mode of this ligand could be exploited in catalysts for reactions such as polymerization, oxidation, or reduction. For example, related flexible acyclic ligands have been used to modulate the properties of f-block metal ions for applications in light-emission and the synthesis of potent reducing agents. nih.govacs.org

Incorporation into Larger Molecular Architectures

The reactive secondary amine of the piperazine ring serves as a crucial handle for integrating this compound into more complex molecular structures. This functionality allows for standard amine derivatization reactions, such as acylation, alkylation, and reductive amination.

A notable strategy is the creation of bivalent ligands, where two units of a piperazine-based molecule are connected by a linker chain. nih.gov Applying this approach, two molecules of this compound could be linked via their secondary amines to a difunctional electrophile, creating a larger, potentially multimetallic chelating agent. Such architectures are often designed to enhance binding affinity and selectivity for specific biological receptors or to construct sophisticated coordination polymers and metal-organic frameworks (MOFs). nih.gov The ethylene glycol moiety also imparts increased water solubility and can influence the pharmacokinetic properties of the resulting larger molecule.


Conjugation Chemistry (e.g., Texaphyrin Conjugates)

The piperazine moiety, particularly when functionalized with solubilizing groups like the methoxyethoxyethyl chain, is a key component in the development of advanced drug delivery systems and therapeutic agents. One of the notable examples of its application is in the synthesis of texaphyrin conjugates. Texaphyrins are a class of expanded porphyrins that can chelate large metal ions and have been investigated for their therapeutic and diagnostic potential, including as photosensitizers in photodynamic therapy and as radiation sensitizers. wikipedia.orgnih.gov

Research has detailed the synthesis of piperazine-based texaphyrin conjugates, such as a gadolinium(III) texaphyrin conjugate incorporating a cisplatin (B142131) analogue. researchgate.netresearchgate.net In this synthetic strategy, a solubilized piperazine derivative is reacted with other components to form the final conjugate. researchgate.net The methoxyethoxyethyl group on the piperazine is analogous to a "monopegylated" unit, which is known to enhance water solubility. psu.edu This improved solubility is a crucial factor for the administration and biological activity of these large, complex molecules. researchgate.net The synthesis of a piperazine-based cis-Pt gadolinium(III) texaphyrin conjugate, for instance, involves the strategic assembly of a dinitrocatechol derivative with a solubilized piperazine derivative and a tripyrrane precursor to construct the final macrocyclic conjugate. researchgate.net

The table below summarizes key aspects of a representative piperazine-containing texaphyrin conjugate.

Conjugate ComponentFunctionReference
Texaphyrin Core Tumor-localizing macrocycle; photosensitizer/radiation sensitizer. google.comresearchgate.net
Cisplatin Analogue Cytotoxic agent that damages DNA. researchgate.netnih.gov
Piperazine Linker Covalently connects the texaphyrin core to the cytotoxic agent; enhances solubility. researchgate.netresearchgate.net
Gadolinium(III) Ion Paramagnetic metal for potential use in magnetic resonance imaging (MRI). researchgate.net

Scaffold for Complex Organic Synthesis

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis, appearing in the structure of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. mdpi.comnih.gov Piperazine derivatives provide a versatile platform for the construction of complex molecules with diverse pharmacological activities, including anticancer, antiviral, and antipsychotic agents. nih.govresearchgate.net The synthesis of monosubstituted piperazines is a key step in creating these complex structures, and various methods have been developed to achieve this efficiently. mdpi.com

This compound embodies the characteristics that make the piperazine scaffold so valuable. It possesses two distinct nitrogen atoms that can be selectively functionalized, allowing for its integration into larger molecular frameworks. The presence of the methoxyethoxyethyl side chain offers several advantages:

Enhanced Solubility: The ether linkages and terminal methoxy group increase the hydrophilicity of molecules into which it is incorporated, which can be crucial for drug development.

Modulation of Pharmacokinetics: The polyether-like chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Flexible Linker: The chain can act as a flexible spacer arm, allowing different parts of a molecule to adopt optimal conformations for binding to a biological target.

The synthesis of related compounds, such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine, highlights the synthetic accessibility of these building blocks. google.comgoogle.com These syntheses often involve the reaction of piperazine or a protected piperazine derivative with an appropriate electrophile, such as 2-(2-chloroethoxy)ethanol. google.com Such processes provide a reliable route to these valuable synthetic intermediates.

The utility of the piperazine scaffold in building complex molecules is demonstrated in the multi-step synthesis of various therapeutic agents. mdpi.comscielo.org.za For instance, piperazine derivatives are central to the structure of kinase inhibitors, where the piperazine unit often connects different aromatic systems, positioning them correctly within the kinase's binding site. scielo.org.za While specific examples detailing the use of this compound as a scaffold in the synthesis of a marketed drug are not prevalent in the reviewed literature, its structural motifs are represented in a wide array of complex synthetic targets. The principles of flow chemistry, which enable the efficient multi-step synthesis of complex molecules like natural products, often rely on versatile building blocks such as functionalized piperazines to streamline the construction of the final product. syrris.jp

The table below outlines the general utility of the this compound scaffold in synthetic applications.

Feature of ScaffoldSynthetic AdvantagePotential ApplicationReference
Piperazine Core Versatile building block with two reactive sites.Core structure in medicinal chemistry. mdpi.comresearchgate.net
Methoxyethoxyethyl Side Chain Confers hydrophilicity and acts as a flexible linker.Improving solubility and pharmacokinetic profiles of drug candidates. researchgate.netpsu.edu
Overall Structure Combines a rigid heterocyclic core with a flexible, polar side chain.Development of kinase inhibitors, CNS agents, and other complex therapeutic molecules. nih.govscielo.org.za

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 1-[2-(2-Methoxyethoxy)ethyl]piperazine would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values would allow for the assignment of each proton to its position in the molecule.

Hypothetical ¹H NMR Data Table:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
H-a (CH₃-O)~3.3Singlet3H
H-b, H-c (-O-CH₂-CH₂-O-)~3.5-3.7Multiplets4H
H-d (-N-CH₂-CH₂-O-)~2.7Triplet2H
H-e (Piperazine ring)~2.5Multiplet4H
H-f (Piperazine ring)~2.4Multiplet4H
N-H (Piperazine)VariableBroad Singlet1H

Note: This table is a prediction based on general chemical shift values and the structure of the molecule. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom will produce a distinct signal.

Hypothetical ¹³C NMR Data Table:

Carbon Assignment Expected Chemical Shift (ppm)
C-1 (CH₃-O)~59
C-2, C-3 (-O-CH₂-CH₂-O-)~70-72
C-4 (-N-CH₂-CH₂-O-)~60
C-5 (-N-CH₂-CH₂-O-)~58
C-6, C-7 (Piperazine ring)~54
C-8, C-9 (Piperazine ring)~46

Note: This table is a prediction based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the ethoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, including the connections to quaternary carbons and heteroatoms. sdsu.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Hypothetical IR Absorption Data Table:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C-H (alkane)2850-2960Stretching
C-O (ether)1080-1150Stretching
N-H (secondary amine)3300-3500Stretching (broad)
C-N (amine)1020-1250Stretching

Note: This table is based on characteristic IR absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is detected. libretexts.org

The molecular weight of this compound is 188.27 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z = 188. A prominent fragment would likely be the piperazine (B1678402) ring, which would give a characteristic signal. The fragmentation pattern would also show losses of fragments corresponding to the methoxyethoxyethyl side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. nih.gov This method typically generates protonated molecular ions [M+H]⁺ in the positive ion mode, allowing for the determination of the molecular weight with minimal fragmentation. nih.govxml-journal.net

For this compound, the ESI-MS spectrum in positive ion mode is expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 189.16. uni.lu Depending on the experimental conditions and the solvent system used, other adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 211.14, may also be observed. uni.lu At higher concentrations, some piperazine analogues have been shown to form dimeric ionic species, such as [2M+Na]⁺. nih.gov The low internal energy transferred during the ESI process ensures that the primary ion observed corresponds to the intact molecule, making it a reliable method for molecular weight confirmation. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 189.15976
[M+Na]⁺ 211.14170
[M+K]⁺ 227.11564
[M+NH₄]⁺ 206.18630

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. csic.esnih.gov

For the molecular formula C₉H₂₀N₂O₂, the calculated monoisotopic mass is 188.15248 Da. uni.lu An HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value. The confirmation of the elemental composition is achieved by comparing the measured accurate mass of the [M+H]⁺ ion (experimental m/z 189.15976) with the calculated value, with a mass error of less than 5 ppm being a strong indicator of a correct assignment. nih.gov This level of accuracy is crucial for distinguishing the target compound from potential isomeric impurities or other contaminants.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by elucidating the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment for this compound, the [M+H]⁺ ion (m/z 189.16) would be isolated and subjected to collision-induced dissociation (CID). xml-journal.net The resulting product ions are characteristic of the molecule's structure.

The fragmentation of piperazine derivatives commonly involves the cleavage of bonds within the piperazine ring and the bonds connecting the ring to its substituents. xml-journal.netnih.gov For this compound, key fragmentation pathways would likely include:

Cleavage of the piperazine ring: This can lead to characteristic fragment ions, such as those at m/z 56, 70, or 85, which are indicative of the piperazine core. xml-journal.net

Cleavage of the ethyl side chain: The bond between the piperazine nitrogen and the ethyl group is a probable site of fragmentation, leading to the formation of a piperazine fragment and a fragment corresponding to the methoxyethoxyethyl side chain.

Fragmentation of the ether side chain: Cleavage at the ether linkages (C-O bonds) would produce a series of characteristic neutral losses or charged fragments.

The specific pattern of product ions serves as a structural fingerprint, allowing for the confirmation of the connectivity of the atoms within the molecule and distinguishing it from its isomers. researchgate.netscispace.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its accurate quantification and purity assessment. rdd.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. ojp.gov Piperazine and its derivatives can be analyzed using this method, sometimes requiring derivatization to enhance volatility or improve peak shape. ojp.gov In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the capillary column. nih.gov

Following separation by GC, the compound enters the mass spectrometer, which typically uses Electron Ionization (EI). Unlike the soft ionization of ESI, EI is a high-energy technique that causes extensive and reproducible fragmentation. The resulting mass spectrum provides a detailed fragmentation pattern that is highly specific to the compound's structure and can be compared against spectral libraries for identification. For a related compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a prominent fragment ion is observed at m/z 84, corresponding to the piperazine ring fragment. google.comnist.gov A similar fragmentation pattern would be expected for this compound.

HPLC Coupled with Mass Spectrometry (HPLC-MS)

The combination of HPLC with Mass Spectrometry (HPLC-MS) is an ideal method for the analysis of this compound. rdd.edu.iq This hyphenated technique leverages the superior separation capabilities of HPLC and the high sensitivity and specificity of MS detection. nih.gov It is particularly advantageous as it does not require the analyte to have a chromophore.

In an HPLC-MS system, the compounds eluting from the HPLC column are directly introduced into the ion source of the mass spectrometer, typically an ESI source. The mobile phase must be MS-compatible, using volatile buffers like formic acid or ammonium (B1175870) formate. csic.essielc.com The mass spectrometer can be operated in full scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound ([M+H]⁺ at m/z 189.16), which provides excellent sensitivity and selectivity. This allows for the reliable quantification of the main compound and the detection and identification of impurities, even at very low levels. xml-journal.net

Analytical Thin-Layer Chromatography (TLC)

Analytical Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of chemical compounds, including the assessment of purity and the monitoring of reaction progress. libretexts.org Its application in the study of piperazine derivatives is well-established, offering a rapid, cost-effective, and versatile method for separation and identification. beilstein-journals.organalyticaltoxicology.com The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. 182.160.97

The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase. For a compound like this compound, which possesses both polar (ether and amine functionalities) and non-polar (aliphatic chain) characteristics, the choice of stationary and mobile phases is critical to achieve effective separation.

Stationary Phase

The most common stationary phase for the TLC analysis of organic compounds, including piperazine derivatives, is silica (B1680970) gel (SiO₂). beilstein-journals.orgnih.govnih.gov Silica gel is a highly polar adsorbent due to the presence of silanol (B1196071) groups (Si-OH) on its surface. nih.gov These groups can interact with polar compounds through hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds will have a stronger affinity for the silica gel and will travel a shorter distance up the TLC plate, resulting in a lower Retardation Factor (Rf) value. pressbooks.pub

For certain applications, modified silica gel plates or other adsorbents like alumina (B75360) (Al₂O₃) can be employed. nih.gov Reversed-phase TLC plates, where the silica gel is chemically modified with non-polar alkyl chains (e.g., C18), are also utilized. rsc.org In reversed-phase TLC, the stationary phase is non-polar, and a polar mobile phase is used. This results in non-polar compounds having a stronger affinity for the stationary phase and thus lower Rf values.

Mobile Phase

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation in TLC. The mobile phase is typically a single solvent or a mixture of solvents of varying polarities. The polarity of the mobile phase directly influences the Rf values of the analytes. An increase in the polarity of the mobile phase will generally lead to an increase in the Rf values of all compounds on a polar stationary phase like silica gel, as the mobile phase becomes more effective at competing with the stationary phase for interaction with the analytes. ualberta.ca

For piperazine derivatives, a variety of mobile phase systems have been reported. These often consist of a mixture of a relatively non-polar solvent and a more polar solvent. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether. rsc.org For more polar piperazine derivatives, more polar solvent systems such as butanol-acetic acid-water have been used. nih.gov The optimal ratio of the solvents is determined experimentally to achieve Rf values that allow for clear separation, typically in the range of 0.2 to 0.8. chemistryhall.com

Visualization

Since this compound is a colorless compound, visualization of the separated spots on the TLC plate is necessary. A common non-destructive method involves the use of TLC plates impregnated with a fluorescent indicator (e.g., F₂₅₄). 182.160.97sigmaaldrich.com When the plate is irradiated with short-wave ultraviolet (UV) light (at 254 nm), the entire plate fluoresces. Compounds that absorb UV light at this wavelength will quench the fluorescence and appear as dark spots.

Destructive visualization methods can also be employed. These involve spraying the developed TLC plate with a chemical reagent that reacts with the analyte to produce a colored spot. Common spray reagents for amines and related compounds include potassium permanganate (B83412) solution or iodine vapor. ictsl.net

Retardation Factor (Rf)

The Retardation Factor (Rf) is a quantitative measure of a compound's migration in a specific TLC system. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. 182.160.97

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). Therefore, it can be used for the identification of a compound by comparing its Rf value to that of a known standard run on the same TLC plate.

Hypothetical TLC Data for this compound

Table 1: Hypothetical TLC Parameters for the Analysis of this compound

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase A: Ethyl Acetate / Hexane (1:1, v/v) B: Dichloromethane / Methanol (9:1, v/v)
Visualization UV light at 254 nm

| Chamber | Saturated with mobile phase |

Table 2: Hypothetical Rf Values for this compound

Mobile Phase System Hypothetical Rf Value Observations
A: Ethyl Acetate / Hexane (1:1) 0.35 The compound is expected to be moderately polar, resulting in a moderate Rf value in this medium-polarity system.

These tables are illustrative and the actual Rf values would need to be determined experimentally. The choice of the mobile phase would be optimized to ensure a clear separation from any starting materials, by-products, or impurities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. jksus.orgscilit.com For 1-[2-(2-Methoxyethoxy)ethyl]piperazine, these methods can predict its electronic characteristics, preferred three-dimensional structures, and spectroscopic signatures.

Electronic Structure Determination (e.g., DFT Studies)

DFT studies on related piperazine (B1678402) derivatives, such as aryl sulfonyl piperazines and 1-phenylpiperazin-1,4-diium, provide a framework for understanding the electronic landscape of this compound. jksus.orgjddtonline.info Key electronic properties can be determined through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich regions of the molecule, which for this compound would be the piperazine nitrogen atoms and the oxygen atoms of the ether linkages. The LUMO, conversely, represents regions susceptible to nucleophilic attack and is generally distributed across the C-H and C-N antibonding orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. jddtonline.infomdpi.com

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.

ParameterPredicted Value / DescriptionSignificance
HOMO EnergyRelatively high (approx. -6.0 to -5.5 eV)Indicates electron-donating capability, localized on N and O atoms.
LUMO EnergyRelatively high (approx. 1.0 to 1.5 eV)Indicates susceptibility to electron acceptance.
HOMO-LUMO Gap (ΔE)Large (approx. 6.5 to 7.5 eV)Suggests high kinetic stability and low chemical reactivity. jddtonline.info
Dipole MomentModerate to HighReflects the molecule's overall polarity due to electronegative N and O atoms.
MEP Negative RegionsLocalized on piperazine nitrogens and ether oxygensSites for electrophilic attack and hydrogen bond acceptance. jksus.org
MEP Positive RegionsLocalized on ring and chain hydrogen atomsSites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is dominated by the piperazine ring and the attached side chain. The piperazine ring itself typically adopts a stable chair conformation. wikipedia.org For N-substituted piperazines, the substituent can occupy either an axial or equatorial position. The bulky and flexible 2-(2-methoxyethoxy)ethyl group would strongly prefer the equatorial position to minimize steric hindrance with the axial hydrogens of the piperazine ring.

Computational studies on 2-substituted piperazines with ether linkages have shown that the axial conformation can sometimes be stabilized by intramolecular hydrogen bonding. nih.gov However, given the length of the side chain in this compound, an intramolecular hydrogen bond to the second piperazine nitrogen is unlikely. The energy landscape is therefore expected to be characterized by a global minimum corresponding to the chair conformation with an extended, equatorial side chain. Rotations around the C-C and C-O bonds of the side chain will lead to numerous local energy minima, creating a complex potential energy surface.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed alongside DFT geometry optimization, can predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra are invaluable for interpreting experimental data. Assignments of vibrational modes are made by comparison with known frequencies from related molecules like piperazine and ethers. niscpr.res.in

Key predicted vibrational frequencies include:

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ region. niscpr.res.in For this molecule, this would include symmetric and asymmetric stretches from the piperazine ring and the ethyl/ethoxy groups.

C-N Stretching: These vibrations for cyclic amines are usually found in the 1000–1200 cm⁻¹ range. niscpr.res.in

C-O Stretching: The ether linkages will produce strong C-O-C stretching bands, typically observed between 1050 and 1150 cm⁻¹.

Ring Deformations: The piperazine ring will exhibit characteristic deformation and breathing modes at lower frequencies.

CH₂ Bending/Wagging/Twisting: The numerous CH₂ groups in the molecule will give rise to scissoring, wagging, twisting, and rocking vibrations in the 1300-1500 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. scirp.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
C-H Stretching (Aliphatic)2850 - 3000Medium to Strong
C-N Stretching (Ring)1000 - 1200Medium
C-O-C Stretching (Ether)1050 - 1150Strong
CH₂ Scissoring/Bending1400 - 1480Medium
Piperazine Ring Breathing800 - 900Weak to Medium

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can predict the behavior of this compound over time, particularly its interactions within a solvent environment. These simulations provide insights into properties that are not accessible through static quantum chemical calculations. rsc.orgrsc.org

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

The primary intermolecular interaction for this compound, especially in protic solvents or biological systems, is hydrogen bonding. Quantum chemical and molecular modeling studies on related piperazine derivatives consistently highlight the importance of hydrogen bonds. nih.govnih.gov

The two nitrogen atoms of the piperazine ring and the two oxygen atoms of the ether chain can all act as hydrogen bond acceptors. The N-H group on the secondary amine of the piperazine ring can act as a hydrogen bond donor. MD simulations would reveal the dynamics and stability of these hydrogen bonds. rsc.org In an aqueous solution, a stable hydration shell would form around the molecule, with water molecules acting as both donors (to the N and O atoms) and acceptors (from the N-H group). In the context of interactions with other molecules, such as in a biological receptor site, these hydrogen bonding capabilities would be crucial for molecular recognition and binding affinity. nih.govnih.gov

Thermodynamic and Physical Chemical Property Predictions

Computational methods are invaluable for predicting the thermodynamic and physical chemical properties of molecules, offering a route to understand their behavior in various systems without the need for extensive experimentation.

Dissociation Constant (pKa) Calculations

The dissociation constant (pKa) is a critical parameter that defines the extent of ionization of a molecule in solution, influencing its chemical and biological behavior. While specific experimentally determined pKa values for this compound are not prominently available in the literature, its acid-base properties can be inferred from studies on analogous piperazine derivatives.

Piperazine itself is a diamine and has two distinct pKa values corresponding to the two protonation steps. uregina.ca The substitution on one of the piperazine nitrogens significantly influences these values. Studies on various N-substituted piperazines show that the electronic nature of the substituent group is key. For instance, the addition of alkyl or hydroxyalkyl groups to the piperazine ring alters its basicity. uregina.ca The methoxyethoxyethyl group on this compound is expected to have an electron-withdrawing inductive effect due to the oxygen atoms, which would decrease the electron density on the nitrogen atoms. This effect typically leads to a lower pKa value, making the compound less basic than unsubstituted piperazine. Computational pKa calculations, often employing quantum mechanical and free solvation energy models, serve as a benchmark for understanding these relationships. uregina.ca

Table 1: Experimentally Determined pKa Values for Piperazine and Selected Derivatives at 298 K This table presents data for related compounds to provide context for the predicted properties of this compound.

CompoundpKa1pKa2
Piperazine9.735.35
1-Methylpiperazine9.074.67
1-Ethylpiperazine9.174.80
1-(2-Hydroxyethyl)piperazine8.844.38

Source: University of Regina uregina.ca

Standard Enthalpy and Entropy of Protonation Determinations

The thermodynamics of protonation, specifically the standard enthalpy (ΔH°) and entropy (ΔS°) changes, provide a deeper understanding of the dissociation process. These values can be determined experimentally by measuring pKa at different temperatures and applying the van't Hoff equation. uregina.ca

For the parent compound, piperazine, the enthalpy and entropy of the dissociation processes have been determined. uregina.ca For this compound, these values are not explicitly documented. However, it can be hypothesized that the flexible and relatively large methoxyethoxyethyl side chain would influence the solvation shell around the molecule. This would, in turn, affect the entropy of protonation, as the ordering of solvent molecules would change upon ionization. The enthalpy of protonation would be influenced by the electronic effects of the substituent and the energetics of the N-H bond formation.

Table 2: Thermodynamic Quantities for the Dissociation of Piperazine in Aqueous Solution This table presents data for a related compound to provide context for the predicted properties of this compound.

DissociationΔH° (kJ·mol⁻¹)ΔS° (kJ·(mol·K)⁻¹)
First (pKa1)42.9-0.042
Second (pKa2)31.1-0.021

Source: University of Regina, citing previous literature. uregina.ca

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its activity or properties. These models are widely used in drug design and materials science to predict the behavior of new molecules before synthesis.

Prediction of Chemical Reactivity Profiles

While specific QSAR/QSPR studies predicting the general chemical reactivity profile of this compound are not detailed in the reviewed literature, the principles of this approach can be applied. Such studies on other piperazine derivatives have utilized molecular descriptors to predict activities. researchgate.netnih.gov

A theoretical investigation to predict chemical reactivity would involve calculating quantum chemical descriptors. These could include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the lone pairs on the nitrogen and oxygen atoms would be key contributors to the HOMO.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich areas (likely sites for electrophilic attack) and electron-poor areas (sites for nucleophilic attack). The nitrogen atoms of the piperazine ring would be expected to be the most nucleophilic centers.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be calculated to provide a general overview of the molecule's reactivity.

QSAR models for piperazine derivatives have successfully used such descriptors to predict properties like receptor binding affinity, which is a form of chemical interaction. nih.gov

Ligand Binding Studies in Coordination Chemistry

The structure of this compound makes it a highly interesting ligand in coordination chemistry. It possesses multiple donor atoms: the two nitrogen atoms of the piperazine ring and the three ether oxygen atoms in the side chain. This makes it a potential multidentate, flexible ligand.

Piperazine derivatives have been proven to be effective ligands for forming complexes with various metal ions. biointerfaceresearch.comnih.gov The coordination behavior is often dictated by the conformation of the six-membered piperazine ring (chair or boat) and the nature of the N-substituents. biointerfaceresearch.com

The flexible ether side chain in this compound is particularly significant. Studies on a structurally analogous acyclic ligand, tris[2-(2-methoxyethoxy)ethyl]amine, have shown that this type of flexible ether chain allows the ligand to adopt a variety of binding modes and coordination geometries to accommodate different metal ions, including f-block metals. nih.gov This flexibility can enable tunability of the resulting metal complex's properties. nih.gov

Depending on the metal ion's size, coordination number preference, and the reaction conditions, this compound could act as:

A bidentate ligand , coordinating through the two piperazine nitrogen atoms.

A tridentate or tetradentate chelating ligand , involving one or both piperazine nitrogens and one or more ether oxygens.

A bridging ligand , where the piperazine ring links two different metal centers, a behavior observed in other piperazine-based coordination polymers. researchgate.netmonash.edu

The presence of both nitrogen and oxygen donor atoms classifies it as a mixed N,O-donor ligand, capable of forming stable chelate rings with metal ions, which can influence the catalytic or magnetic properties of the resulting complex.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

As a substituted piperazine (B1678402), the compound is a significant intermediate in organic synthesis. The piperazine moiety is a privileged scaffold in medicinal chemistry and a common building block for a wide range of nitrogen-containing compounds. mdpi.combohrium.comrsc.org The presence of a secondary amine within the piperazine ring offers a reactive site for various chemical transformations.

The piperazine ring is a fundamental six-membered heterocycle containing two nitrogen atoms. google.com Molecules like 1-[2-(2-Methoxyethoxy)ethyl]piperazine serve as readily available building blocks for constructing more complex heterocyclic systems. apolloscientific.co.uk The secondary amine in the piperazine ring can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, to introduce diverse substituents. researchgate.net These reactions allow for the systematic synthesis of libraries of compounds with varied biological activities or material properties.

The methoxyethoxyethyl side chain imparts specific properties to the molecule, such as increased aqueous solubility and the potential for hydrogen bonding, which can be advantageous in pharmaceutical and material science contexts. nih.gov Synthetic strategies often involve multi-step processes where the piperazine derivative is introduced to build upon a core structure or to act as a linker connecting different molecular fragments. mdpi.comorganic-chemistry.org

Macrocyclic ligands are large, cyclic molecules capable of binding metal ions with high selectivity and stability. core.ac.uk The synthesis of these ligands often involves the template-driven condensation of smaller precursor molecules, such as diamines and dialdehydes. nih.gov While piperazine itself is a common component for creating the backbone of macrocycles, monosubstituted derivatives like this compound are used to introduce pendant arms onto a pre-existing macrocyclic frame.

These pendant arms play a crucial role in fine-tuning the properties of the resulting metal complex. The flexible ether chain of this compound can enhance the solubility of the macrocycle and its metal complexes in various solvents. Furthermore, the oxygen atoms in the ether chain can act as additional donor sites, potentially coordinating with the entrapped metal ion or influencing its coordination environment. nih.gov This modification can impact the stability, reactivity, and electronic properties of the metal complex, which is critical for applications in areas like medical imaging contrast agents, catalysis, and chemical sensing. researchgate.netunideb.hu

Application in Polymer and Material Science

In the realm of materials science, the structural features of this compound make it a candidate for modifying and enhancing the properties of polymers. Its amine functionalities and flexible side chain can be leveraged in the formulation of thermosets and polyurethanes.

Epoxy resins are thermosetting polymers that require a curing agent (or hardener) to form a rigid, cross-linked network. Amine-based compounds are among the most common curing agents, as the amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. kinampark.com Piperazine and its derivatives, such as N-aminoethylpiperazine, are known to be effective curing agents and accelerators. google.comgoogle.com

This compound, with its two reactive nitrogen atoms in the piperazine ring, can participate in this cross-linking process. The reaction of the amine groups with the epoxy resin forms covalent bonds that build the polymer network. The long, flexible methoxyethoxyethyl side chain would be incorporated into the final cured material, potentially increasing its flexibility and impact strength compared to resins cured with more rigid amine structures. This side chain could also modify the surface properties and water resistance of the cured epoxy. google.com The choice of curing agent significantly influences the final properties of the epoxy system, such as its thermal, mechanical, and chemical resistance. epo.org

Table 1: Representative Properties of Epoxy Resins with Different Amine Curing Agents This table presents illustrative data to show the typical effects of different amine structures on the properties of a cured Bisphenol A based epoxy resin. The values are representative and can vary based on specific formulations and curing conditions.

Curing AgentTypeGel Time (minutes at 25°C)Glass Transition Temp. (Tg) (°C)Key Characteristics
Diethylenetriamine (DETA)Aliphatic Amine~30~110-120Fast curing, rigid, brittle
Isophorone diamine (IPDA)Cycloaliphatic Amine~60~140-150Good toughness, chemical resistance
N-Aminoethylpiperazine (AEP)Heterocyclic Amine~20~130-140Very fast cure, high reactivity
Polyetheramine (D-230)Ether Amine~240~75-85High flexibility, lower Tg

Polyurethanes are segmented copolymers consisting of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight diol or diamine known as a chain extender, are crucial for the material's mechanical properties. ufrgs.brresearchgate.net The structure of the chain extender dictates the packing and hydrogen bonding within the hard domains, thereby influencing properties like tensile strength, hardness, and elasticity. utwente.nl

While this compound itself is not a traditional chain extender due to the lack of two primary reactive groups (like hydroxyls or primary amines), its structural analog, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which possesses a terminal hydroxyl group, can function as one. google.comgoogle.com Using such a chain extender would introduce the piperazine ring and the flexible ether linkage directly into the polyurethane backbone. This can disrupt the regularity of the hard segments, leading to a more amorphous morphology and potentially enhanced flexibility and lower-temperature performance. researchgate.netresearchgate.net The methoxy-terminated version could theoretically be used as a chain-capping agent to control molecular weight or to modify surface properties.

Table 2: Effect of Diol Chain Extender Structure on Polyurethane Properties This table shows typical data for polyurethanes synthesized from a polyether polyol and a diisocyanate, demonstrating how the chain extender influences mechanical properties. Data is illustrative.

Chain ExtenderStructure TypeTensile Strength (MPa)Elongation at Break (%)Shore D Hardness
1,4-Butanediol (BDO)Linear Aliphatic35 - 45400 - 50050 - 55
1,6-Hexanediol (HDO)Longer Linear Aliphatic30 - 40450 - 55045 - 50
2-Ethyl-1,3-hexanediol (EHD)Branched Aliphatic20 - 30600 - 70035 - 45
1,3-Bis(2-hydroxyethoxy)benzeneAromatic Ether40 - 50300 - 40055 - 60

Development of Novel Analytical Reagents

The unique combination of a metal-chelating piperazine unit and a hydrophilic ether chain makes this compound an interesting platform for the development of novel analytical reagents. The two nitrogen atoms of the piperazine ring, along with the oxygen atoms of the ether side chain, can act as a multidentate ligand to coordinate with various metal ions. researchgate.net

This chelating ability can be exploited to design colorimetric or fluorescent sensors. By attaching a chromophore or fluorophore to the piperazine structure, a reagent can be created whose spectral properties change upon binding to a specific metal ion. This change allows for the quantitative detection of the target analyte. Furthermore, the compound can be used as a derivatizing agent in chromatography. By reacting it with target molecules (e.g., carboxylic acids or aldehydes), it can tag them with its specific mass and structure, facilitating their separation and detection by techniques like mass spectrometry or HPLC. Recent research into sulfur-containing ethyl piperazine derivatives for biochemical applications underscores the utility of this scaffold in creating molecules for analytical and diagnostic purposes. nih.gov

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is insufficient publicly available information to construct a scientifically accurate article on the chemical compound This compound based on the required outline.

The requested topics are:

Functional Amine in Gas Absorption Technologies

Investigation of Absorption Kinetics and Capacity

While information exists for a structurally similar compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, its documented applications are primarily as an intermediate in pharmaceutical synthesis and not in the areas specified in the article outline.

Due to the strict requirement to focus solely on This compound and the specified applications, and the lack of corresponding data, it is not possible to generate a thorough, informative, and scientifically accurate article as requested.

Future Research Directions and Emerging Avenues

Exploration of Advanced Derivatization for Novel Functionalities

The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in approved drugs. nih.govnih.gov By chemically modifying the core structure of 1-[2-(2-Methoxyethoxy)ethyl]piperazine, new derivatives with unique biological activities or material properties can be created.

Research can be directed toward synthesizing novel analogues by targeting the second nitrogen atom of the piperazine ring. This could involve N-arylation, N-alkylation, or acylation to produce a library of new compounds. nih.govnih.gov For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized and shown to have potential antidepressant-like activity. nih.gov Similarly, other piperazine derivatives have been explored as antiproliferative agents for cancer treatment, antihistamines, and anti-inflammatory agents. nih.govnih.gov A study on GBR 12909, a related piperazine, explored how different N-aromatic and N-phenylpropyl substituents affect binding affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov This suggests a rich field for creating derivatives of this compound with tailored pharmacological profiles.

In-depth Mechanistic Studies of Chemical Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthesis, improving yields, and controlling stereoselectivity. For the synthesis of this compound and its derivatives, detailed mechanistic studies are an important research avenue. For example, the proposed mechanism for the reductive cyclization of dioximes to form piperazines involves key steps like catalytic hydrogenolysis and intramolecular cyclization. nih.gov Understanding the kinetics and intermediates of such processes can lead to the rational design of more efficient catalysts and reaction conditions. clockss.org Similarly, studying the mechanism of photocatalytic cyclizations can help refine these green methods for industrial-scale production. mdpi.comnih.gov

Integration with Machine Learning and AI for Property Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. nih.gov These computational tools can analyze vast datasets to predict the properties of molecules, thereby accelerating the discovery and design of new compounds. nih.gov

For this compound, AI/ML models could be developed to:

Predict Physicochemical and Pharmacokinetic Properties: By training models on data from existing piperazine compounds, it's possible to predict properties like solubility, pKa, and ADME (absorption, distribution, metabolism, and excretion) profiles for novel derivatives. youtube.commdpi.com

Design Novel Derivatives: Generative AI models can design new molecules with desired functionalities, such as high binding affinity to a specific biological target.

Optimize Reaction Conditions: ML algorithms can analyze experimental data to identify the optimal parameters for synthesizing the compound and its derivatives, reducing the time and cost of process development.

Integrated models that combine physicochemical properties with predicted biological interactions have shown significantly improved accuracy in predicting compound effects. mdpi.comresearchgate.net Applying these approaches to derivatives of this compound could dramatically streamline the drug discovery pipeline. nih.gov

Development as a Component in Advanced Functional Materials

Beyond pharmaceuticals, piperazine-containing compounds are used in the development of advanced materials. nih.gov Future research could investigate the incorporation of this compound into new functional materials. Potential applications include:

CO₂ Capture: The amine groups in the piperazine ring make it a candidate for use in materials designed to capture carbon dioxide. nih.gov

Polymers and Resins: Piperazines are used as building blocks in polymer production. The specific ether side chain of this compound could impart unique properties, such as flexibility or solvency, to new polymers. nih.gov

Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate to metal surfaces, suggesting potential as a corrosion inhibitor.

Catalysis: Piperazine derivatives have been immobilized on nano-silica to create novel, metal-free, and reusable catalysts for organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[2-(2-Methoxyethoxy)ethyl]piperazine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via alkylation of piperazine with 2-(2-methoxyethoxy)ethyl halides (e.g., chloride or bromide) in the presence of a base like triethylamine. For example, analogous derivatives such as 1-(2-Ethoxyethyl)piperazine are prepared using 2-chloroethanol under basic conditions . Modifications may include coupling reagents like EDCI for amide intermediates, followed by reduction with aluminum hydrides (e.g., LiAlH₄) to yield the final product. Solvent choice (e.g., dichloromethane) and temperature (room temperature vs. reflux) critically affect reaction efficiency and purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Answer : Spectroscopic techniques such as ¹H/¹³C NMR and FT-IR are used to verify functional groups (e.g., methoxy and piperazine moieties). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. For example, NMR signals at δ ~3.5 ppm (methoxy protons) and δ ~2.5–2.8 ppm (piperazine ring protons) are diagnostic .

Advanced Research Questions

Q. What strategies are employed to optimize enantiomeric purity in derivatives of this compound?

  • Answer : Enantiomerically pure forms are achieved via chiral chromatography or enzymatic resolution. For example, (±)-7 (a related piperazine analog) was resolved using chiral stationary phases to isolate (+)- and (−)-enantiomers . Asymmetric synthesis routes, such as using chiral auxiliaries during alkylation, are also explored to minimize post-synthetic resolution .

Q. How do substituent modifications on the piperazine ring alter the compound's physicochemical and biological properties?

  • Answer : Substituents like methoxyethoxy groups enhance lipophilicity , impacting membrane permeability and receptor binding. For instance, replacing ethoxy with hydroxyethyl groups increases hydrophilicity, altering solubility and pharmacokinetics. Computational modeling (e.g., molecular docking) predicts how structural changes affect interactions with targets like serotonin receptors .

Q. What methodological challenges arise in analyzing reaction intermediates during multi-step syntheses of this compound derivatives?

  • Answer : Key challenges include isolating unstable intermediates (e.g., amide precursors) and characterizing transient species. Techniques like UPLC-MS and in-situ FT-IR monitor reaction progress in real-time. For example, intermediates in EDCI-mediated couplings often require low-temperature quenching to prevent decomposition .

Q. How can contradictory data on reaction yields or biological activities across studies be reconciled?

  • Answer : Discrepancies often stem from variations in reagent purity , solvent systems, or catalytic conditions. Systematic optimization (e.g., Design of Experiments, DoE) identifies critical parameters. For instance, LiAlH₄ reduction efficiency varies with moisture content, necessitating anhydrous conditions for reproducibility .

Q. What role does this compound play in designing prodrugs or targeted therapies?

  • Answer : The compound's ether-linked side chain serves as a biodegradable linker in prodrugs, enabling pH- or enzyme-triggered release. For example, boronate ester derivatives (e.g., dioxaborolane-containing analogs) are explored for tumor-targeted delivery via reactive oxygen species (ROS)-responsive cleavage .

Methodological Resources

  • Synthetic Protocols : Refer to alkylation and coupling strategies in .
  • Analytical Workflows : Detailed NMR and MS parameters in .
  • Computational Tools : Docking studies using AutoDock Vina or Schrödinger Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.